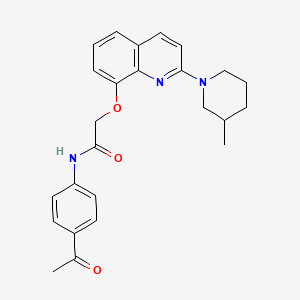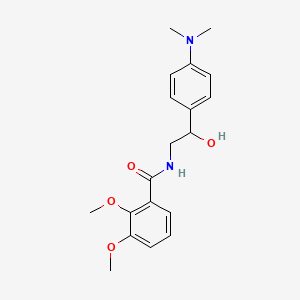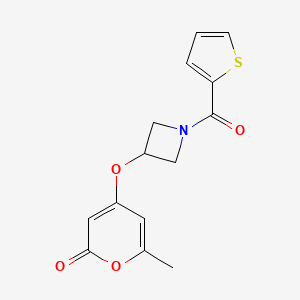![molecular formula C5H8F6N2O3S2 B2391482 N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid CAS No. 1384427-41-1](/img/structure/B2391482.png)
N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid” is a chemical compound with the CAS Number: 1384427-41-1 . It has a molecular weight of 322.25 and its IUPAC name is trifluoromethanesulfonic acid compound with 2,2,2-trifluoroethyl N-methylimidothiocarbamate (1:1) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H7F3N2S.CHF3O3S/c1-9-3(8)10-2-4(5,6)7;2-1(3,4)8(5,6)7/h2H2,1H3,(H2,8,9);(H,5,6,7) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Amidomethylation Reactions
- Triflic acid has been used in the superelectrophilic amidomethylation of aromatics, such as benzene and its derivatives, to yield high yields of α-amidomethylated products. This showcases its utility in organic synthesis and modification of aromatic compounds (Olah et al., 1993).
Catalysis in Cyclisation Reactions
- It serves as an excellent catalyst for 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and polycyclic systems. This demonstrates its role in facilitating complex organic transformations (Haskins & Knight, 2002).
Membrane Technology
- In membrane technology, triflic acid-related compounds have been used to prepare novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and effective dye rejection, indicating its application in water treatment and purification (Liu et al., 2012).
Lewis Acid Catalysis
- Triflic acid, specifically scandium trifluoromethanesulfonate, is a highly active Lewis acid catalyst used in acylation of alcohols with acid anhydrides and mixed anhydrides, demonstrating its significance in facilitating selective organic reactions (Ishihara et al., 1996).
Electrochemical Studies
- It has been the subject of electrochemical studies in non-aqueous solvents, where its dissociation behavior was compared with other acids. This type of study is crucial for understanding its behavior in different solvent environments (Fujinaga & Sakamoto, 1977).
Synthesis of Organic Compounds
- Triflic acid is also used in the synthesis of new organic compounds, demonstrating its utility in a wide range of chemical reactions. Its high protonating power and low nucleophilicity are particularly useful in generating cationic species from organic molecules (Kazakova & Vasilyev, 2017).
Polyelectrolyte Membranes
- In the field of fuel cell technology, triflic acid derivatives have been used in the synthesis of comb-shaped poly(arylene ether sulfone)s, serving as proton exchange membranes with high proton conductivity, demonstrating its application in energy technology (Kim, Robertson, & Guiver, 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,2,2-trifluoroethyl N'-methylcarbamimidothioate;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2S.CHF3O3S/c1-9-3(8)10-2-4(5,6)7;2-1(3,4)8(5,6)7/h2H2,1H3,(H2,8,9);(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRXIFLTZJXACM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)SCC(F)(F)F.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F6N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one](/img/structure/B2391401.png)
![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2391402.png)

![Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2391404.png)

![N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2391407.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2391408.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2391413.png)


![(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2391417.png)


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2391421.png)